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Compound Name: 3,5-dimethyl-2-phenyl-1H-pyrrole
CAS No.: 3274-53-1
Cat. No.: B6254229
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An In-Depth Technical Guide to 3,5-Dimethyl-2-phenyl-1H-pyrrole (CAS 3274-53-1):
Properties, Synthesis, and Pharmaceutical Utility

Executive Summary

As a privileged scaffold in medicinal chemistry, the pyrrole ring is foundational to numerous
blockbuster drugs, including statins and non-steroidal anti-inflammatory drugs (NSAIDs). 3,5-
Dimethyl-2-phenyl-1H-pyrrole (CAS 3274-53-1) is a highly functionalized, sterically shielded
pyrrole derivative that serves as a critical building block and a Pharmaceutical Analytical
Impurity (PAI) standard [2]. This whitepaper provides researchers and drug development
professionals with a comprehensive analysis of its physicochemical properties, safety profile,
and advanced synthetic methodologies, emphasizing atom-economical catalytic pathways.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of CAS 3274-53-1 is paramount for predicting
its behavior in biological systems and organic solvents. The presence of methyl groups at the
C3 and C5 positions provides steric hindrance, which significantly increases the metabolic
stability of the pyrrole core against oxidative degradation. Simultaneously, the C2 phenyl ring
extends the conjugated

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b6254229#bc-rfq
https://www.benchchem.com/product/b6254229/docs?utm_src=pdf-body#cas-3274-53-1-properties-and-safety-data
https://www.benchchem.com/product/b6254229/docs?utm_src=pdf-body#cas-3274-53-1-properties-and-safety-data
https://www.benchchem.com/product/b6254229/docs?utm_src=pdf-body#cas-3274-53-1-properties-and-safety-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6254229?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

-system, altering its electronic profile and making it a valuable precursor for fluorophores.

Table 1: Quantitative Physicochemical Data [1]

Property Value Scientific Implication

Defines the basic stoichiometry

Molecular Formula C12H13N
and mass.
_ Highly favorable for Lipinski's
Molecular Weight 171.24 g/mol
Rule of 5 (MW < 500).
) ) Indicates a stable crystalline
Melting Point 71-74 °C ]
solid at room temperature.
Optimal lipophilicity for passive
LogP 3.29 P Pop y p
cell membrane permeation.
Excellent potential for Blood-
Topological PSA 15.79 A2 Brain Barrier (BBB)
penetration.
) Requires specific handling to
Physical Form Powder

prevent aerosolization.

Causality Insight: The LogP value of ~3.3 combined with a low Polar Surface Area (PSA) of
15.79 A2 suggests that derivatives built upon this specific scaffold will exhibit high lipophilicity
and excellent central nervous system (CNS) penetrance. This makes CAS 3274-53-1 an ideal
starting material for neuroactive drug discovery.

Safety, Handling, and Toxicological Data

As an active amine-containing aromatic compound, CAS 3274-53-1 exhibits moderate toxicity
and requires stringent laboratory safety protocols [3].

Table 2: GHS Classification and Hazard Profile [3]
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Hazard Code Statement Preventive Measure

Do not eat, drink, or smoke

H302 Harmful if swallowed ) )

when using this product.

o Wear nitrile gloves (minimum

H315 Causes skin irritation )

0.11 mm thickness).

) o Use tightly fitting safety

H319 Causes serious eye irritation

goggles.

] S Handle exclusively within a

H335 May cause respiratory irritation

certified Class Il fume hood.

Self-Validating Handling Protocol: When weighing the powder, static electricity can cause the
particles to aerosolize. To validate a safe transfer, utilize an anti-static weighing boat and
monitor the balance for drift. If the balance reading fluctuates, static is present; discharge the
environment using an anti-static gun before proceeding to prevent inhalation exposure (H335).

Advanced Synthetic Methodologies

Traditional syntheses of multisubstituted pyrroles (e.g., the Paal-Knorr reaction) often rely on
1,4-dicarbonyl compounds, which can be unstable or difficult to synthesize. Modern organic
chemistry favors catalytic, atom-economical approaches. Below are two field-proven
methodologies for synthesizing CAS 3274-53-1.

Method A: Ru(ll)-NNP Catalyzed Dehydrogenative
Coupling [4]

This "borrowing hydrogen" methodology utilizes readily available alcohols and amino alcohols,
generating water as the only byproduct.

Step-by-Step Protocol:

 Inert Preparation: Inside an argon-filled glovebox, charge a Schlenk tube with 1-
phenylethanol (1.0 mmol), 2-aminopropan-1-ol (1.2 mmol), and the Ru(ll)-NNP pincer
catalyst (1-2 mol%). Causality: The inert atmosphere is critical because Ru(ll) complexes are
highly susceptible to oxidative deactivation by atmospheric oxygen.
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Reaction Initiation: Add potassium tert-butoxide (KOtBu, 1.2 equiv) and anhydrous toluene (2
mL). Seal the tube, remove it from the glovebox, and heat to 110 °C in an oil bath for 24
hours. Causality: The base facilitates the initial dehydrogenation of the alcohol, while heat
drives the endothermic imine condensation.

Validation Checkpoint 1 (TLC): After 24 hours, sample the mixture and run a Thin Layer
Chromatography (TLC) plate (Hexane/Ethyl Acetate 4:1). The complete disappearance of the
1-phenylethanol spot (visualized via UV at 254 nm) validates the completion of the reaction.

Workup: Cool the mixture to room temperature. Quench with distilled water (5 mL) and
extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous
NazSOa.

Validation Checkpoint 2 (NMR): Following solvent evaporation and silica gel purification, run
a 'H NMR (400 MHz, CDCIs). The synthesis is validated by the presence of a broad singlet
at

7.81 ppm (pyrrole N-H), a singlet at
5.85 ppm (C4-H), and two methyl singlets at

2.31 and 2.25 ppm.
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Fig 1: Ru(ll)-Catalyzed Dehydrogenative Coupling Pathway for CAS 3274-53-1.

Method B: Reductive Cyclization of Nitrodienes [5]

An alternative strategy involves the transition-metal-catalyzed reduction of nitrodienes using
Carbon Monoxide (CO) as a mild reductant.
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Step-by-Step Protocol:

e Preparation: Load the corresponding nitrodiene precursor into a high-pressure stainless-
steel autoclave along with a palladium or ruthenium-based catalyst.

¢ Pressurization: Purge the vessel three times with Argon, then pressurize with CO gas to 30
bar. Causality: CO is chosen over Hz gas because Hz would indiscriminately reduce the
diene double bonds. CO selectively reduces the nitro group to a nitrene/amine intermediate,
which subsequently cyclizes.

 Validation Checkpoint (Pressure Monitoring): Heat the reactor to 120 °C. Monitor the internal
pressure gauge. A gradual drop in pressure indicates CO consumption. The reaction is
validated as complete when the pressure stabilizes and ceases to drop.

o Workup: Cool the reactor and carefully vent the excess CO gas through a scrubber system in
a fume hood. Purify the resulting oil via column chromatography to yield CAS 3274-53-1.

Applications in Drug Discovery

Beyond its utility as a synthetic intermediate, CAS 3274-53-1 plays a critical role in
pharmaceutical quality control. It is commercially utilized as a Pharmaceutical Analytical
Impurity (PAI) and a primary reference standard [2]. During the pilot-scale synthesis of complex
pyrrole-containing active pharmaceutical ingredients (APIs), thermal degradation or side
reactions can generate 3,5-dimethyl-2-phenyl-1H-pyrrole as an impurity. Having high-purity
CAS 3274-53-1 allows analytical chemists to calibrate HPLC-MS/MS instruments, ensuring that
impurity levels in the final drug product remain below the ICH (International Council for
Harmonisation) safety thresholds.
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Fig 2. Downstream Pharmaceutical Applications and Utility of CAS 3274-53-1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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